12-(t-Boc-amino)-1-dodecanol

説明

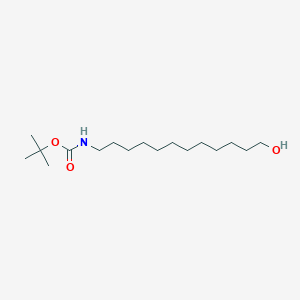

Tert-butyl N-(12-hydroxydodecyl)carbamate is a chemical compound with the molecular formula C17H35NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a 12-hydroxydodecyl chain.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(12-hydroxydodecyl)carbamate typically involves the reaction of tert-butyl carbamate with 12-hydroxydodecylamine. The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction can be represented as follows:

tert-Butyl carbamate+12-hydroxydodecylamine→Tert-butyl N-(12-hydroxydodecyl)carbamate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Tert-butyl N-(12-hydroxydodecyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to activate the hydroxyl group for substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted carbamates depending on the substituent introduced.

科学的研究の応用

Synthesis of Amino Alcohols

12-(t-Boc-amino)-1-dodecanol serves as a key intermediate in the synthesis of amino alcohols. The Boc group allows for selective deprotection under mild conditions, facilitating the formation of various derivatives that can be used in pharmaceutical applications.

Nanomedicine

Recent studies have explored the use of cationic nanoparticles derived from compounds like this compound for therapeutic applications. These nanoparticles can effectively scavenge cell-free DNA (cfDNA), which is implicated in inflammatory diseases such as rheumatoid arthritis (RA). By modifying the surface properties of these nanoparticles using amino alcohols, researchers have demonstrated enhanced targeting and reduced cytotoxicity in cellular models .

Phase Change Materials

Research has indicated that derivatives of dodecanol, including this compound, can be utilized as phase change materials (PCMs). These materials are essential for thermal energy storage applications due to their ability to absorb and release heat during phase transitions. In situ polymerization techniques have been employed to enhance the microstructure and thermal properties of these bio-based PCMs .

Bioconjugation and Drug Delivery

The presence of the amino group in this compound allows for bioconjugation with various biomolecules, making it suitable for drug delivery systems. This application is particularly relevant in the development of targeted therapies where drug efficacy is enhanced through specific interactions with biological targets.

Case Study 1: Nanoparticle Development for RA Treatment

In a study focused on developing cationic nanoparticles to inhibit cfDNA-induced inflammation in RA, researchers utilized compounds similar to this compound to modify nanoparticle surfaces. The results indicated that these nanoparticles significantly reduced TLR9 activation associated with cfDNA, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Thermal Properties of Dodecanol Derivatives

A comprehensive investigation into the thermal properties of microencapsulated dodecanol derivatives highlighted their effectiveness as phase change materials. The study demonstrated that modifying dodecanol with protective groups like Boc improved its stability and thermal performance, making it a viable option for energy storage solutions .

作用機序

The mechanism of action of Tert-butyl N-(12-hydroxydodecyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect. These interactions can modulate various biochemical pathways and molecular targets, leading to the desired biological or chemical outcomes .

類似化合物との比較

Similar Compounds

- Tert-butyl N-(2,3-dihydroxypropyl)carbamate

- Tert-butyl N-hydroxycarbamate

- Tert-butyl N,N-diallylcarbamate

- Tert-butyl (12-aminododecyl)carbamate

Uniqueness

Tert-butyl N-(12-hydroxydodecyl)carbamate is unique due to its long 12-hydroxydodecyl chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic surfaces. Additionally, the presence of both a hydroxyl group and a carbamate group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .

生物活性

12-(t-Boc-amino)-1-dodecanol, also known as tert-Butyl (12-hydroxydodecyl)carbamate, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

- Molecular Formula : C17H35NO3

- Molecular Weight : 301.46 g/mol

- CAS Number : 67341-03-1

Biological Activity Overview

This compound exhibits various biological activities, primarily due to its structure that includes a hydrophobic dodecanol chain and a t-Boc protected amino group. This unique configuration allows it to interact with biological membranes and proteins effectively.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains. The hydrophobic nature of the dodecanol chain facilitates membrane penetration, leading to cell lysis.

- Cell Proliferation Inhibition : Studies indicate that it may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis.

- Enzyme Modulation : It can act as an inhibitor for specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

A significant aspect of this compound is its antimicrobial properties. The following table summarizes its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Klebsiella pneumoniae | 512 |

| Pseudomonas aeruginosa | >512 |

This data indicates that while the compound is effective against certain strains, its potency varies significantly among different bacteria.

Case Studies and Research Findings

-

Study on Antimicrobial Polymers :

A study evaluated the effects of various polymers containing amine functionalities similar to those in this compound. Results demonstrated that modifications in the sequence and degree of polymerization significantly influenced antimicrobial activity. Notably, polymers with adjacent amine groups exhibited enhanced antibacterial properties compared to those with distant placements . -

Cytotoxicity Assessment :

In vitro studies have assessed the cytotoxic effects of this compound on human embryonic kidney cells (HEK293). The compound demonstrated low cytotoxicity at concentrations below 100 µg/mL, suggesting a favorable safety profile for potential therapeutic applications . -

Mechanistic Insights :

Research has indicated that compounds similar to this compound can intercalate with DNA and inhibit topoisomerase activity, leading to disruption in DNA replication and transcription processes . This mechanism underlies its potential as an anticancer agent.

Safety and Toxicological Profile

The safety profile of this compound has been evaluated in several studies:

特性

IUPAC Name |

tert-butyl N-(12-hydroxydodecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZRRWYVBWYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394196 | |

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-03-1 | |

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。